
Ethanone, 1-(6-butyl-3-pyridinyl)-
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Overview
Description
Ethanone, 1-(6-butyl-3-pyridinyl)- is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a butyl group attached to the 6th position of the pyridine ring and an ethanone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(6-butyl-3-pyridinyl)- typically involves the reaction of 6-butylpyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(6-butyl-3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethanone, 1-(6-butyl-3-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(6-butyl-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(3-pyridinyl)-
- Ethanone, 1-(4-pyridinyl)-
- Ethanone, 1-(2-pyridinyl)-
Uniqueness
Ethanone, 1-(6-butyl-3-pyridinyl)- is unique due to the presence of the butyl group at the 6th position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it different from other pyridine derivatives. The butyl group can influence the compound’s reactivity, solubility, and biological activity, providing opportunities for its use in various specialized applications.
Properties
CAS No. |
61340-80-5 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(6-butylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-3-4-5-11-7-6-10(8-12-11)9(2)13/h6-8H,3-5H2,1-2H3 |
InChI Key |
JKJCIYLACNNCNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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